molecular formula C24H14F3N3O2S B11126634 (5Z)-2-[(E)-2-phenylethenyl]-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-phenylethenyl]-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11126634
M. Wt: 465.4 g/mol
InChI Key: IMYFQJHDVXEYAQ-BOIKWEOWSA-N
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Description

The compound “(5Z)-2-[(1E)-2-PHENYLETHENYL]-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including phenyl, trifluoromethyl, furan, triazole, and thiazole moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole and thiazole rings, as well as the introduction of the phenylethenyl and trifluoromethylphenyl groups. Typical synthetic routes might include:

    Formation of the Triazole Ring: This could be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Formation of the Thiazole Ring: This might involve the reaction of a thioamide with a halogenated compound.

    Introduction of the Phenylethenyl Group: This could be done via a Wittig reaction or a Heck coupling reaction.

    Introduction of the Trifluoromethylphenyl Group: This might involve a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phenyl and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The triazole and thiazole rings can be reduced under suitable conditions.

    Substitution: The phenyl and trifluoromethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include various oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple functional groups that are often found in bioactive molecules.

Medicine

In medicine, it could be studied for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[(1E)-2-PHENYLETHENYL]-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is similar to other triazole and thiazole-containing compounds, such as:

Uniqueness

The presence of the trifluoromethyl group is a key feature that distinguishes this compound from similar ones, as it can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C24H14F3N3O2S

Molecular Weight

465.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-phenylethenyl]-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H14F3N3O2S/c25-24(26,27)17-8-4-7-16(13-17)19-11-10-18(32-19)14-20-22(31)30-23(33-20)28-21(29-30)12-9-15-5-2-1-3-6-15/h1-14H/b12-9+,20-14-

InChI Key

IMYFQJHDVXEYAQ-BOIKWEOWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2

Origin of Product

United States

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